4-Aminopyridine-2,6-diol
Overview
Description
4-Aminopyridine-2,6-diol, also known as this compound, is a useful research compound. Its molecular formula is C5H6N2O2 and its molecular weight is 126.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological and Therapeutic Potential
4-Aminopyridine is a potent potassium channel blocker with a diverse range of applications in the treatment of neurodegenerative diseases. Initially developed as a bird poison, its clinical applications have expanded significantly since the 1970s. It has been approved for improving walking abilities in patients with multiple sclerosis in the USA since 2010. Recent studies have explored its potential beyond multiple sclerosis, indicating its efficacy in overcoming nerve impulse conduction disturbances associated with demyelination of the central nervous system (Kostadinova & Danchev, 2019).
Enhancement of Neurological Function in Spinal Cord Injury
4-Aminopyridine has demonstrated promise in restoring conduction across demyelinated internodes in neurons of the spinal cord, suggesting a therapeutic avenue for spinal cord injury (SCI) patients. Clinical trials have provided evidence of limited and transient neurological gains for some patients with long-standing SCI, highlighting the pharmaceutical's potential to manage conduction deficits and contribute to neurological function restoration (Hayes, 1994).
Demyelinating Disorders
4-Aminopyridine's mechanism of action, primarily through potassium channel blockade, has been shown to restore conduction in focally demyelinated axons. This mechanism is considered a useful strategy for ameliorating central conduction deficits due to demyelination in conditions such as multiple sclerosis and chronic spinal cord injury. The drug's efficacy in both immediate-release and sustained-release formulations underscores its potential in the symptomatic management of demyelinating disorders (Hayes, 2006).
Walking Ability Improvement in Multiple Sclerosis
Fampridine-SR, a sustained-release tablet form of 4-aminopyridine, has been shown to enhance neuromuscular function in patients with multiple sclerosis or spinal cord injury. Clinical trials have indicated that K+ channel blockade through Fampridine-SR can significantly improve walking ability in these patients, demonstrating its utility in improving quality of life for those affected by such neurodegenerative conditions (Hayes, 2007).
Mechanism of Action
Target of Action
The primary target of 4-Aminopyridine-2,6-diol is the voltage-gated potassium channels . These channels play a crucial role in the regulation of the electrical activity of neurons and other excitable cells. By targeting these channels, this compound can influence the transmission of signals in the nervous system .
Mode of Action
This compound acts by inhibiting voltage-gated potassium channels . This inhibition results in the elongation of action potentials and a heightened release of neurotransmitters . The compound’s interaction with its targets leads to enhanced neuronal signaling .
Biochemical Pathways
The inhibition of voltage-gated potassium channels by this compound affects the neuronal signaling pathways . This results in the elongation of action potentials and an increased release of neurotransmitters . The compound’s action on these pathways can lead to the mitigation of neurological disorders .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound’s solubility, propensity for lipid interactions, and affinity for selective receptor binding contribute to its ADME properties . The recent emergence of nanoformulations has significantly transformed the administration and therapeutic capabilities of this compound. These formulations exhibit enhanced drug stability, precise control over release kinetics, and improved bioavailability .
Result of Action
The result of this compound’s action is the augmentation of neural transmission . This can lead to the mitigation of neurological disorders . In addition, the compound’s action can result in improved conduction speed along demyelinated optic nerves and better outcomes in nerve fibers with less severe structural damage .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility and propensity for lipid interactions can affect its action in different environments . Furthermore, the use of nanoformulations can enhance the compound’s stability and control over release kinetics, thereby influencing its action, efficacy, and stability in different environments .
Safety and Hazards
Future Directions
4-Aminopyridine, a related compound, has been used in various neurological conditions for decades . It has shown clinical efficacy in ameliorating the clinical presentation of certain neurological disorders . This suggests that 4-Aminopyridine-2,6-diol might also have potential therapeutic applications in the future.
Relevant Papers
Several papers have been published on 4-Aminopyridine and its derivatives . These papers discuss the synthesis, properties, and potential therapeutic applications of these compounds. They provide valuable insights into the potential future directions for the research and development of this compound and related compounds.
Biochemical Analysis
Biochemical Properties
A 4-Aminopyridine-2,6-diol-degrading enrichment culture utilized this compound as a carbon, nitrogen, and energy source, generating 4-amino-3-hydroxypyridine, 3,4-dihydroxypyridine, and formate as intermediates . 4-Amino-3-hydroxypyridine could not be further metabolized and probably accumulated as a dead-end product in the culture .
Cellular Effects
It is known that the compound plays a significant role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of voltage-gated potassium channels, resulting in the elongation of action potentials and heightened release of neurotransmitters . This, in turn, facilitates enhanced neuronal signaling .
Subcellular Localization
It is known that the compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
4-amino-6-hydroxy-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c6-3-1-4(8)7-5(9)2-3/h1-2H,(H4,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYZEIDXXFITHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(NC1=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501298110 | |
Record name | 4-Amino-6-hydroxy-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501298110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17325-31-4 | |
Record name | 4-Amino-6-hydroxy-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17325-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-6-hydroxy-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501298110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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